4-Chloro-3-iodo-2-methylpyridine
Overview
Description
4-Chloro-3-iodo-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and a methyl group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the halogen exchange .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) and boronic acids or esters are typical reagents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-3-iodo-2-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-2-methylpyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and iodine substituents. This activation facilitates various nucleophilic and electrophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-5-iodopyrimidine: Another halogenated pyridine derivative with distinct chemical properties and uses.
Uniqueness: 4-Chloro-3-iodo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-3-iodo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMLCQSUDHMBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-08-3 | |
Record name | 4-chloro-3-iodo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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